Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 It is a piperidine derivative, where the piperidine ring is substituted with a tert-butyl ester group at the 1-position and a cyclopropylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and cyclopropylamine. One common method includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl chloroformate as the reagent.
Addition of the cyclopropylamino group: The cyclopropylamino group is added through nucleophilic substitution reactions, using cyclopropylamine as the nucleophile.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted piperidine derivatives with different functional groups replacing the cyclopropylamino group.
Scientific Research Applications
Chemistry: : Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery.
Biology: : In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in the development of probes and inhibitors for biochemical assays.
Medicine: : The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific biological pathways.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride: A hydrochloride salt form of the compound with similar properties but different solubility and stability characteristics.
Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Another piperidine derivative with a different substituent at the 4-position, used in similar applications.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropylamino group and the tert-butyl ester group provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10/h10-11,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKAETPZBCKKQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679044 | |
Record name | tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-04-7 | |
Record name | 1,1-Dimethylethyl 3-(cyclopropylamino)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887588-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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